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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluorophenol (C₆H₅FO), an ortho-substituted fluorinated phenol, is a significant molecule in

various scientific and industrial domains. Its utility as a building block in the synthesis of

pharmaceuticals and agrochemicals stems from the unique physicochemical properties

imparted by the fluorine substituent. A thorough understanding of its thermodynamic properties

is paramount for process optimization, reaction modeling, and predicting its environmental fate

and biological interactions. This technical guide provides a comprehensive overview of the key

thermodynamic parameters of 2-fluorophenol, detailing the experimental and computational

methodologies employed in their determination.

Core Thermodynamic Properties
The thermodynamic stability and reactivity of 2-Fluorophenol are defined by several key

parameters. The following tables summarize the most critical experimental and computationally

derived thermodynamic data available to date.

Table 1: Fundamental Physicochemical and
Thermodynamic Data for 2-Fluorophenol
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Property Value Units Reference(s)

Molecular Formula C₆H₅FO - [1]

Molar Mass 112.10 g/mol [1]

Melting Point 14-16 °C [1]

Boiling Point 151-152 °C at 760 mmHg [1]

Density 1.246 g/cm³ [1]

Vapor Pressure 1.19 mmHg at 25 °C [1]

Standard Molar

Enthalpy of Formation

(liquid, 298.15 K)

-346.8 ± 1.5 kJ/mol [2]

Standard Molar

Enthalpy of Formation

(gas, 298.15 K)

-294.5 ± 1.6 kJ/mol [3][4]

Standard Molar

Enthalpy of

Vaporization (298.15

K)

52.3 ± 0.8 kJ/mol [2]

Experimental Protocols for Thermodynamic Data
Determination
The accurate determination of the thermodynamic properties of 2-Fluorophenol relies on

precise calorimetric and analytical techniques. The following sections detail the methodologies

cited for obtaining the key enthalpic data.

Rotating Bomb Combustion Calorimetry
This technique is employed to determine the standard molar energy of combustion, from which

the standard molar enthalpy of formation in the condensed phase is derived.
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Apparatus: A rotating bomb calorimeter with a twin-valve bomb is utilized. The internal bomb

volume is approximately 0.3 dm³.

Sample Preparation: The liquid 2-Fluorophenol sample is contained in a sealed

polyethylene ampoule.

Experimental Conditions:

The bomb is charged with high-purity oxygen to a pressure of 3.04 MPa.

1 cm³ of deionized water is added to the bomb to ensure a defined final state for the

hydrofluoric acid formed.

The calorimeter is placed in a water jacket with the temperature controlled to ± 0.001 K.

The energy equivalent of the calorimeter is determined by the combustion of a certified

benzoic acid standard.

Procedure:

The sample is ignited, and the temperature change of the calorimeter is monitored.

The bomb is rotated during the experiment to ensure a homogeneous final solution.

The final bomb solution is analyzed for nitric acid (formed from the oxidation of nitrogen

impurities in the oxygen) and unburned carbon.

The standard molar energy of combustion is calculated from the corrected temperature

rise and the energy equivalent of the calorimeter, applying Washburn corrections.

The standard molar enthalpy of formation is then derived using the standard enthalpies of

formation of the combustion products (CO₂ and HF·10H₂O).[2][5]

Calvet High-Temperature Microcalorimetry
This method is used to measure the enthalpy of vaporization of liquid samples.

Apparatus: A Calvet high-temperature microcalorimeter is used.
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Procedure:

A small amount of the 2-Fluorophenol sample is placed in a sealed ampoule within the

calorimeter.

The sample is vaporized isothermally, and the heat absorbed during the phase transition is

measured.

The enthalpy of vaporization is determined by relating the measured heat to the amount of

substance vaporized.[2][5]

Computational Methodologies
Computational chemistry provides a powerful tool for predicting and understanding the

thermodynamic properties of molecules. High-level ab initio and density functional theory (DFT)

methods are commonly employed.

Density Functional Theory (DFT) Calculations
Software: Gaussian 03 suite of programs is a common choice.

Method: The B3LYP hybrid exchange-correlation functional is frequently used.

Basis Set: The 6-311++G(d,p) basis set is often employed for geometry optimization and

frequency calculations.

Procedure:

The molecular geometry of 2-Fluorophenol is optimized to find the minimum energy

conformation.

Vibrational frequency calculations are performed to confirm that the optimized structure is

a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy

(ZPVE) and thermal corrections.

The gas-phase enthalpy of formation is calculated using isodesmic reactions. This

approach minimizes errors in the calculation by ensuring that the number and types of

chemical bonds are conserved on both sides of the reaction. The calculated reaction
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enthalpy is then combined with the known experimental enthalpies of formation of the

other species in the reaction to derive the enthalpy of formation of the target molecule.[2]

[5]

Logical Workflow: Biodegradation Pathway of
Halogenated Phenols
While a specific signaling pathway for 2-Fluorophenol is not extensively documented in the

context of cell signaling, its metabolism and degradation by microorganisms represent a logical

biological pathway. The aerobic biodegradation of halogenated phenols, such as 2-
Fluorophenol, often proceeds through hydroxylation followed by ring cleavage. The following

diagram illustrates a plausible initial pathway based on the degradation of similar compounds.

2-Fluorophenol Fluorocatechol
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Caption: Proposed initial steps in the aerobic biodegradation of 2-Fluorophenol.

This pathway illustrates the initial enzymatic attack on the aromatic ring, a critical step in the

mineralization of this compound in the environment. The initial hydroxylation to form a catechol

derivative is a common strategy employed by microorganisms to destabilize the aromatic ring,

making it susceptible to subsequent cleavage by dioxygenase enzymes.[6]

Conclusion
This technical guide has summarized the key thermodynamic properties of 2-Fluorophenol
and detailed the sophisticated experimental and computational methods used for their

determination. The provided data on enthalpy of formation and vaporization are essential for

chemical engineers and researchers involved in the synthesis and application of this important

fluorinated intermediate. The illustrative biodegradation pathway highlights a key area of

research in the environmental sciences and bioremediation. Further experimental studies to

determine the heat capacity and entropy of 2-Fluorophenol as a function of temperature would

provide a more complete thermodynamic profile and are encouraged.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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